5-Bromo-4-methoxypicolinic acid

Description

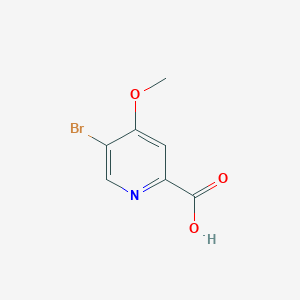

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-6-2-5(7(10)11)9-3-4(6)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETHWISOHPPPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of 5-Bromo-4-methoxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Bromo-4-methoxypicolinic acid is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a bromine atom and a methoxy group on the picolinic acid scaffold, offer versatile handles for synthetic elaboration, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the characterization of this compound, including its synthesis, physicochemical properties, and detailed analytical protocols for its structural elucidation and purity assessment. Drawing upon established methodologies for analogous compounds, this document serves as a practical resource for researchers engaged in the synthesis and application of this and related heterocyclic compounds.

Introduction: The Significance of Substituted Picolinic Acids in Drug Discovery

Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery. The pyridine ring, a common scaffold in numerous pharmaceuticals, imparts favorable pharmacokinetic properties, while the carboxylic acid moiety provides a key site for biological interactions and synthetic modifications. The introduction of substituents, such as halogens and alkoxy groups, allows for the fine-tuning of a molecule's steric and electronic properties, influencing its binding affinity to biological targets and its metabolic stability.

This compound, in particular, presents a unique combination of reactive sites. The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The methoxy group at the 4-position can influence the electron density of the pyridine ring and participate in hydrogen bonding interactions. The carboxylic acid at the 2-position serves as a handle for amide bond formation and other derivatizations. These features make this compound a promising scaffold for the development of novel therapeutics.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug development. While experimental data for this specific molecule is not extensively published, we can infer its properties from closely related compounds and computational predictions.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₇H₆BrNO₃ | Based on structure |

| Molecular Weight | 232.03 g/mol | Based on structure |

| Appearance | White to off-white solid | Analogy to similar compounds |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General solubility of picolinic acids |

| pKa | ~3-4 (for the carboxylic acid) | Analogy to picolinic acid |

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be designed based on established methodologies for the synthesis of substituted pyridines. A potential pathway starts from a commercially available precursor, such as 2-amino-4-picoline.

Caption: Proposed synthetic pathway for this compound.

This multi-step synthesis involves bromination of the pyridine ring, oxidation of the amino group to a nitro group, further oxidation of the methyl group to a carboxylic acid, esterification, reduction of the nitro group, diazotization and hydrolysis to introduce a hydroxyl group, methylation of the hydroxyl group, and finally, hydrolysis of the ester to yield the desired product. Each of these steps is based on well-established transformations in pyridine chemistry.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound. The following sections detail the key analytical techniques and expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | H-6 |

| ~7.8 | s | 1H | H-3 |

| ~3.9 | s | 3H | -OCH₃ |

| ~13.5 | br s | 1H | -COOH |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~158 | C-4 |

| ~150 | C-2 |

| ~145 | C-6 |

| ~115 | C-5 |

| ~110 | C-3 |

| ~56 | -OCH₃ |

Expertise & Experience: The predicted chemical shifts are based on the analysis of structurally similar compounds. The electron-withdrawing nature of the carboxylic acid and the bromine atom, along with the electron-donating effect of the methoxy group, will influence the precise chemical shifts of the aromatic protons and carbons. The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can vary with concentration and solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Expected Mass Spectrometry Data (Electrospray Ionization - ESI)

-

[M-H]⁻: m/z ~230 and ~232 (corresponding to the two isotopes of Bromine, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).

-

[M+H]⁺: m/z ~232 and ~234.

Trustworthiness: The characteristic isotopic pattern of bromine is a key diagnostic feature in the mass spectrum, providing strong evidence for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula with high accuracy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for determining the purity of a synthesized compound. A reverse-phase HPLC method is generally suitable for polar compounds like this compound.

Proposed HPLC Method

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 15 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Authoritative Grounding: The choice of a C18 column and a water/acetonitrile mobile phase with a trifluoroacetic acid modifier is a standard practice for the analysis of polar aromatic compounds, ensuring good peak shape and resolution[1].

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key characterization experiments.

NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Mass Spectrometry Sample Preparation and Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

ESI-MS Analysis:

-

Infuse the sample solution directly into the electrospray ionization source of the mass spectrometer.

-

Acquire spectra in both positive and negative ion modes.

-

For HRMS analysis, use a time-of-flight (TOF) or Orbitrap mass analyzer.

-

HPLC Sample Preparation and Analysis

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL in a 50:50 mixture of mobile phase A and B). Dilute this stock solution to a working concentration of approximately 0.1 mg/mL.

-

HPLC Analysis:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the sample and run the gradient method as described in the table above.

-

Integrate the peak corresponding to this compound and calculate the purity as the percentage of the total peak area.

-

Reactivity and Stability

This compound is expected to be a stable solid under standard laboratory conditions. However, as a carboxylic acid, it will react with bases to form salts. The bromine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution under certain conditions and can be utilized in various cross-coupling reactions. The compound should be stored in a cool, dry place, away from strong bases and oxidizing agents.

Conclusion

The comprehensive characterization of this compound is essential for its successful application as a building block in drug discovery and development. This guide has provided a detailed framework for its synthesis, purification, and structural elucidation, based on established scientific principles and methodologies applied to analogous compounds. The proposed analytical protocols, including NMR, MS, and HPLC, offer a robust system for ensuring the identity and purity of this valuable synthetic intermediate. As research in medicinal chemistry continues to evolve, the principles and techniques outlined in this guide will remain fundamental to the characterization of novel heterocyclic compounds.

References

- Synthesis of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Chinese Patent CN102321016A.

- Synthesis of 5-bromo-2-chloro-4-methoxypyridine. ChemicalBook.

- Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. Chinese Patent CN102321016B.

- Development and validation of a stability-indicating HPLC method for the determination of related substances in 6-bromo-3-hydroxy-4-methoxypicolinic acid. Journal of Pharmaceutical and Biomedical Analysis.

- Spectroscopic data of substituted bromophenols. Beilstein Journals, Supplementary Information.

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

- Physicochemical and Spectroscopic Data of Substituted Picolinic Acids. The Royal Society of Chemistry, Supplementary Information.

Sources

An In-depth Technical Guide to 5-Bromo-4-methoxypicolinic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Structural Elucidation

5-Bromo-4-methoxypicolinic acid is a substituted pyridine derivative. The core structure consists of a pyridine ring with a carboxylic acid group at the 2-position (picolinic acid), a bromine atom at the 5-position, and a methoxy group at the 4-position.

As of the latest literature review, a specific CAS number for this compound has not been definitively assigned in major chemical databases. However, its closely related and more commercially available precursor, Methyl 5-bromo-4-methoxypicolinate , is well-documented with CAS Number 1256789-95-3 . For the purpose of synthesis and characterization, this methyl ester serves as the primary gateway to the target acid.

Molecular Structure:

Caption: Molecular structure of this compound.

Synthesis and Purification

The most direct and reliable route to this compound is through the hydrolysis of its corresponding methyl ester, Methyl 5-bromo-4-methoxypicolinate. This precursor is accessible through commercial suppliers.

Experimental Protocol: Hydrolysis of Methyl 5-bromo-4-methoxypicolinate

This protocol outlines a standard laboratory procedure for the saponification of the methyl ester to yield the desired carboxylic acid.

Materials:

-

Methyl 5-bromo-4-methoxypicolinate (CAS 1256789-95-3)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve Methyl 5-bromo-4-methoxypicolinate (1.0 eq) in a suitable solvent such as methanol or THF.

-

Addition of Base: Add an aqueous solution of LiOH (1.5-2.0 eq) or NaOH (1.5-2.0 eq) to the flask.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot and the appearance of a more polar spot corresponding to the carboxylate salt. Gentle heating may be applied to expedite the reaction if necessary.

-

Work-up:

-

Once the reaction is complete, remove the organic solvent using a rotary evaporator.

-

Redissolve the residue in deionized water.

-

Wash the aqueous solution with a non-polar organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of 1 M HCl. The carboxylic acid product should precipitate out of the solution.

-

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

The following table summarizes the known properties of the precursor, Methyl 5-bromo-4-methoxypicolinate, and provides predicted properties for the target acid, this compound, based on general chemical principles and data from similar compounds.

| Property | Methyl 5-bromo-4-methoxypicolinate | This compound (Predicted) |

| CAS Number | 1256789-95-3 | Not Assigned |

| Molecular Formula | C₈H₈BrNO₃ | C₇H₆BrNO₃ |

| Molecular Weight | 246.06 g/mol | 232.03 g/mol |

| Appearance | Solid | White to off-white solid |

| Melting Point | 112-115 °C | Higher than the ester, likely >150 °C |

| Boiling Point | 332.7 ± 37.0 °C at 760 mmHg | Decomposes before boiling at atmospheric pressure |

| Solubility | Soluble in organic solvents like Chloroform, Ethyl Acetate | Soluble in polar organic solvents (MeOH, EtOH, DMSO, DMF), sparingly soluble in water, insoluble in non-polar solvents |

| pKa | Not Applicable | Estimated to be in the range of 2-4 for the carboxylic acid and around 1-2 for the pyridinium proton |

Spectroscopic Profile (Predicted)

Detailed spectroscopic data for this compound is not available. The following predictions are based on the analysis of its structure and data from analogous compounds.[1]

¹H NMR Spectroscopy

-

Aromatic Protons: Two signals are expected in the aromatic region (δ 7.5-8.5 ppm), corresponding to the protons at the C-3 and C-6 positions of the pyridine ring. These would likely appear as singlets or narrow doublets due to the substitution pattern.

-

Methoxy Protons: A sharp singlet integrating to three protons is expected around δ 3.9-4.1 ppm.

-

Carboxylic Acid Proton: A broad singlet, which may be exchangeable with D₂O, is anticipated in the downfield region (δ 10-13 ppm).

¹³C NMR Spectroscopy

-

Carbonyl Carbon: The carboxylic acid carbon should appear in the range of δ 165-175 ppm.

-

Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons, with the carbon bearing the bromine atom (C-5) and the carbon attached to the nitrogen (C-2) being significantly influenced by their respective substituents.

-

Methoxy Carbon: A signal for the methoxy carbon is expected around δ 55-60 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band from the carboxylic acid hydroxyl group is expected in the region of 2500-3300 cm⁻¹.[2][3]

-

C=O Stretch: A strong, sharp peak corresponding to the carbonyl of the carboxylic acid should be present around 1700-1730 cm⁻¹.[4]

-

C-O Stretch: Bands associated with the methoxy group and the carboxylic acid C-O bond will appear in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.[5]

Mass Spectrometry (MS)

-

Molecular Ion Peak: The mass spectrum should exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[6][7][8]

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the hydroxyl radical (•OH), water (H₂O), and the carboxyl group (•COOH or CO₂). Cleavage of the methoxy group (•CH₃) is also a probable fragmentation route. The bromopyridyl cation would be a stable and prominent fragment.[9]

Applications in Research and Development

Substituted picolinic acids are valuable scaffolds in medicinal chemistry and materials science.[10][11][12] The dual functionality of this compound—a carboxylic acid for amide coupling and a bromine atom for cross-coupling reactions—makes it a versatile intermediate.[11]

-

Pharmaceutical Synthesis: Picolinic acid derivatives are known to possess a wide range of biological activities and are core components of numerous pharmaceuticals.[13][14][15][16] This scaffold can be utilized in the synthesis of potential kinase inhibitors, anti-inflammatory agents, and anti-infective compounds.[17][18][19] The bromine atom serves as a key handle for introducing molecular diversity through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[10]

-

Agrochemical Development: The pyridine ring is a common feature in modern herbicides and fungicides.[15] This compound could serve as a precursor for the development of novel agrochemicals.

-

Materials Science: Heterocyclic compounds are integral to the design of organic light-emitting diodes (OLEDs), sensors, and functional polymers. The defined electronic properties and potential for derivatization of this molecule make it a candidate for materials research.

Caption: Potential application areas for this compound.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the precautions appropriate for a novel research chemical and by referencing the SDS of structurally similar compounds like other brominated pyridine carboxylic acids.[20][21][22][23][24][25]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[24]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[24]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[22]

-

Ingestion and Inhalation: Avoid ingestion and inhalation. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[21]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound represents a promising, albeit currently under-documented, building block for chemical synthesis. Its straightforward preparation from the corresponding methyl ester, combined with its versatile functional handles, positions it as a valuable intermediate for researchers in drug discovery, agrochemicals, and materials science. This guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, encouraging further exploration and characterization of this compound's utility in advancing chemical innovation.

References

Sources

- 1. Methyl 5-bromo-4-methoxypicolinate | Chemrio [chemrio.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers [pubmed.ncbi.nlm.nih.gov]

- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

- 13. Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 18. rsc.org [rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. spectrumchemical.com [spectrumchemical.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. jubilantingrevia.com [jubilantingrevia.com]

- 24. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 25. 4-Bromo-pyridinecarboxylic acid | CAS#:30766-03-1 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Solubility of 5-Bromo-4-methoxypicolinic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromo-4-methoxypicolinic acid, a substituted pyridinecarboxylic acid of interest in pharmaceutical and chemical research. In the absence of extensive published empirical data for this specific molecule, this document synthesizes fundamental principles of solubility with field-proven experimental methodologies. It is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical protocols necessary to characterize the solubility profile of this compound and others like it. The guide covers the predicted physicochemical properties of this compound, a detailed protocol for solubility determination using the shake-flask method, and a discussion of the molecular interactions that govern its solubility in a range of organic solvents.

Introduction: The Critical Role of Solubility in a Molecule's Journey

In the landscape of drug discovery and development, solubility is a cornerstone property that dictates the fate of a potential therapeutic agent.[1][2] It is a thermodynamic equilibrium that defines the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure.[3] For a compound like this compound, its solubility profile is a critical determinant of its utility. Poor solubility can lead to challenges in formulation, reduced bioavailability, and ultimately, the failure of a promising compound to exert its therapeutic effect.[1][2] Conversely, a well-characterized solubility profile enables rational formulation design, facilitates toxicological and pharmacological studies, and accelerates the path from laboratory discovery to clinical application.

This guide is structured to provide a robust understanding of the factors that will likely govern the solubility of this compound and to offer a practical, step-by-step approach for its empirical determination.

Physicochemical Characterization of this compound: A Predictive Analysis

Direct experimental data on this compound is not widely available. However, we can infer its likely physicochemical properties by examining its constituent parts and comparing it to the parent molecule, picolinic acid.

Molecular Structure:

-

Picolinic Acid Backbone: The foundational structure is picolinic acid (pyridine-2-carboxylic acid). Picolinic acid itself is soluble in water and alcohol.[4][5] It possesses both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the nitrogen of the pyridine ring and the carbonyl and hydroxyl oxygens of the carboxylic acid).[6]

-

Bromo Substituent at Position 5: The bromine atom is an electron-withdrawing group and increases the molecule's molecular weight and van der Waals surface area. This is expected to decrease its solubility in polar solvents like water and increase its solubility in less polar organic solvents.

-

Methoxy Substituent at Position 4: The methoxy group (-OCH3) is also electron-withdrawing but to a lesser extent than bromine. It can act as a hydrogen bond acceptor. Its presence may slightly increase polarity compared to an alkyl group, but the overall effect on solubility will be a complex interplay with the other functional groups.

Predicted Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 232.03 g/mol | Calculated from the molecular formula C7H6BrNO3. |

| pKa | Likely lower than picolinic acid's pKa of 5.4 | The electron-withdrawing bromo and methoxy groups will increase the acidity of the carboxylic acid. |

| LogP | Higher than picolinic acid's LogP of 0.72 | The bromo substituent, in particular, will increase the lipophilicity of the molecule. |

| Melting Point | Expected to be a crystalline solid with a relatively high melting point. | The planar aromatic ring and polar functional groups will likely lead to strong intermolecular interactions in the solid state. |

| General Solubility | Expected to exhibit moderate solubility in polar aprotic solvents and lower solubility in nonpolar solvents. | The presence of both polar (carboxylic acid, methoxy, pyridine nitrogen) and nonpolar (brominated aromatic ring) features suggests this trend. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[7] This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved compound in the supernatant.

Materials and Equipment

-

This compound (solid, high purity)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.

-

-

Sample Preparation:

-

To a series of labeled vials, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Accurately dispense a known volume of each test solvent into the corresponding vials (e.g., 1 mL).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption of the compound onto the filter should be evaluated, especially for low solubility measurements.[8]

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards by HPLC.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the solubility in the original solvent by accounting for the dilution factor.

-

Factors Influencing the Solubility of this compound

The solubility of this compound will be governed by the principle of "like dissolves like".[9][10] The interplay of its functional groups will dictate its interaction with different solvents.

Solvent Polarity

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the carboxylic acid group and the pyridine nitrogen through hydrogen bonding. Therefore, moderate to good solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents are hydrogen bond acceptors and have significant dipole moments. They will interact favorably with the polar regions of the molecule. High solubility is often observed for multifunctional compounds in solvents like DMSO and DMF.

-

Nonpolar Solvents (e.g., Toluene, Heptane): These solvents primarily interact through weaker van der Waals forces. Due to the presence of the highly polar carboxylic acid group, the solubility of this compound is expected to be very low in these solvents.

-

Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): These solvents may offer a balance of interactions. Ethyl acetate can act as a hydrogen bond acceptor, while dichloromethane has a significant dipole moment. Solubility in these solvents will depend on the overall balance of lipophilicity and polarity of the molecule.

pH (in aqueous systems)

While this guide focuses on organic solvents, it is important to note that in aqueous systems, pH would be a critical factor.[2][9] As a carboxylic acid, this compound will be more soluble in its ionized (deprotonated) form at higher pH values.

Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[3][10] It is advisable to determine solubility at controlled temperatures, such as ambient temperature (e.g., 25 °C) and physiological temperature (37 °C) for drug development applications.[11]

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Type | Predicted Solubility Rank | Experimental Solubility (mg/mL) |

| Heptane | Nonpolar | Very Low | To be determined |

| Toluene | Nonpolar (Aromatic) | Low | To be determined |

| Dichloromethane | Halogenated | Low to Moderate | To be determined |

| Ethyl Acetate | Ester | Moderate | To be determined |

| Acetone | Ketone | Moderate to High | To be determined |

| Acetonitrile | Nitrile | Moderate to High | To be determined |

| Isopropanol | Polar Protic (Alcohol) | High | To be determined |

| Ethanol | Polar Protic (Alcohol) | High | To be determined |

| Methanol | Polar Protic (Alcohol) | High | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | To be determined |

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter that underpins its potential applications in research and development. This guide has provided a theoretical framework for understanding its likely solubility behavior based on its molecular structure. More importantly, it has outlined a detailed, field-proven experimental protocol for the accurate determination of its solubility profile. By systematically applying the methodologies described herein, researchers can generate the critical data needed to advance their work with this and other novel chemical entities, ensuring that decisions regarding formulation and further development are based on a solid foundation of empirical evidence.

References

- Vertex AI Search. (2022, February 28). 4 Factors Affecting Solubility Of Drugs - Drug Delivery Leader.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- Pharmaguideline.

- ResearchGate. (2019, September).

- Pharmlabs. Factors Influencing the Solubility of Drugs.

- NCBI Bookshelf. Biochemistry, Dissolution and Solubility.

- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Slideshare. solubility experimental methods.pptx.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Chemsrc. (2025, August 27).

- ChemicalBook. (2025, July 24). 6-Bromo-5-methoxypicolinic acid | 54232-43-8.

- ChemicalBook. 2-Picolinic acid CAS#: 98-98-6.

- DrugFuture. Picolinic Acid.

- PubChem. Picolinic acid | C6H5NO2 | CID 1018.

- FooDB. (2011, September 21). Showing Compound Picolinic acid (FDB022926).

Sources

- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]

- 5. Picolinic Acid [drugfuture.com]

- 6. Showing Compound Picolinic acid (FDB022926) - FooDB [foodb.ca]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 10. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 11. solubility experimental methods.pptx [slideshare.net]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-4-methoxypicolinic Acid

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic profile of 5-Bromo-4-methoxypicolinic acid, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document synthesizes predictive data based on established principles of spectroscopy and analysis of structurally analogous compounds. We present the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for researchers engaged in its synthesis and characterization. Furthermore, this guide details validated, step-by-step protocols for acquiring high-quality spectroscopic data, ensuring reproducibility and scientific rigor.

Introduction and Rationale

This compound belongs to the class of substituted picolinic acids, which are important scaffolds in drug discovery and materials science. The unique substitution pattern—a bromine atom, a methoxy group, and a carboxylic acid on a pyridine ring—creates a molecule with distinct electronic and steric properties. Accurate structural confirmation is the cornerstone of any chemical research, making a thorough understanding of its spectroscopic signature essential.

This guide is designed for researchers, chemists, and drug development professionals. It serves as both a predictive reference and a practical manual. The causality behind experimental choices, such as solvent selection and ionization techniques, is explained to empower the user not just to acquire data, but to understand it.

Predicted Spectroscopic Profile

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from the foundational principles of each technique and comparative analysis with similar structures reported in the literature.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate distinct signals for the aromatic protons, the methoxy group, and the carboxylic acid proton.

Causality of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the preferred solvent. Its high polarity effectively dissolves the polar carboxylic acid, and its ability to form hydrogen bonds with the acidic proton prevents rapid exchange, allowing the -COOH proton to be observed as a broad singlet at a downfield chemical shift.[4] Tetramethylsilane (TMS) is used as the internal standard (δ 0.00).[4]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 13.5 | br s | 1H | -COOH | The acidic proton of the carboxylic acid appears as a very broad singlet in the far downfield region, characteristic of carboxylic acids in DMSO. |

| ~8.45 | s | 1H | H-6 | This proton is adjacent to the electronegative nitrogen atom and is expected to be the most downfield of the aromatic protons. It appears as a singlet due to the absence of adjacent protons. |

| ~7.90 | s | 1H | H-3 | This proton is ortho to the carboxylic acid group. Its chemical shift is influenced by the opposing effects of the electron-donating methoxy group and the electron-withdrawing bromine atom. It appears as a singlet. |

| ~3.95 | s | 3H | -OCH₃ | The three protons of the methoxy group are chemically equivalent and appear as a sharp singlet in the upfield region. |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.5 | C-7 (-COOH) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| ~160.0 | C-4 | This carbon is attached to the strongly electron-donating methoxy group, causing a significant downfield shift (α-effect). |

| ~151.0 | C-2 | The carbon adjacent to the nitrogen and bearing the carboxylic acid group is significantly deshielded. |

| ~149.5 | C-6 | The carbon adjacent to the nitrogen is deshielded. |

| ~115.0 | C-3 | This carbon's shift is influenced by its position relative to the nitrogen and the carboxylic acid group. |

| ~108.0 | C-5 | The carbon atom directly bonded to the bromine atom is expected to be shifted upfield due to the "heavy atom effect." |

| ~57.0 | C-8 (-OCH₃) | The carbon of the methoxy group is shielded and appears in the aliphatic region. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides critical information about the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid, the methoxy group, and the substituted pyridine ring.

Causality of Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.[5][6] Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with IR-transparent potassium bromide and pressed into a disc.[7][8]

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500-3300 | Broad, S | O-H stretch | Carboxylic Acid |

| ~1710 | S | C=O stretch | Carboxylic Acid |

| 1580-1610 | M | C=C and C=N ring stretching | Aromatic Pyridine Ring |

| 1400-1480 | M | C-H bending | Aromatic/Methoxy |

| ~1250 | S | C-O stretch (asymmetric) | Aryl Ether (-OCH₃) |

| ~1030 | M | C-O stretch (symmetric) | Aryl Ether (-OCH₃) |

| 600-800 | M-W | C-Br stretch | Bromo-substituent |

S: Strong, M: Medium, W: Weak

The most characteristic feature will be the extremely broad O-H stretch of the carboxylic acid, which often obscures other signals in the 2500-3300 cm⁻¹ region.[9] The sharp, strong carbonyl (C=O) peak around 1710 cm⁻¹ is another key diagnostic band.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Causality of Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like carboxylic acids.[10] It typically generates the protonated molecular ion [M+H]⁺, minimizing fragmentation and preserving molecular weight information. For fragmentation studies, Electron Ionization (EI) could be used, though it may be harsher.[11]

Predicted Mass Spectrum Features:

-

Molecular Ion: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion:

-

M⁺: at m/z 231 (for C₇H₆⁷⁹BrNO₃)

-

[M+2]⁺: at m/z 233 (for C₇H₆⁸¹BrNO₃) This characteristic isotopic pattern is a definitive indicator of a monobrominated compound.[12]

-

-

High-Resolution Mass Spectrometry (HRMS): HRMS-ESI would yield a highly accurate mass for the protonated molecule, [C₇H₇BrNO₃]⁺, allowing for unambiguous confirmation of the elemental formula.

-

Calculated m/z: 231.9604

-

-

Key Fragmentation Pathways (EI-MS): Under harsher EI conditions, predictable fragmentation would occur:

Experimental Protocols & Workflows

To ensure the generation of high-fidelity, reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS.

-

Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

-

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

Tune and shim the instrument on the sample.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a standard pulse program with proton decoupling. A longer acquisition time (several hours) may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Caption: General workflow for NMR spectroscopic analysis.

FT-IR Spectroscopy Protocol (ATR Method)

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the ATR crystal.

-

Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[7] Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.

High-Resolution Mass Spectrometry (HRMS) Protocol (ESI Method)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap) using a known calibration standard immediately before analysis to ensure high mass accuracy.

-

Method Setup:

-

Set the ionization mode to positive ESI ([M+H]⁺).

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).

-

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data for 1-2 minutes to obtain an averaged, high-resolution spectrum.

-

Data Analysis: Determine the accurate mass of the peak corresponding to [M+H]⁺. Use the instrument's software to calculate the elemental composition and compare the measured mass and isotopic pattern with the theoretical values for C₇H₇BrNO₃⁺.

Caption: Workflow for HRMS analysis via ESI.

Conclusion

This guide provides a robust, predictive framework and a set of validated experimental protocols for the comprehensive spectroscopic characterization of this compound. By combining predicted data with detailed, reasoned methodologies, this document serves as an essential resource for scientists, enabling the confident and accurate structural elucidation of this and similar molecules. Adherence to these protocols will ensure the generation of high-quality, reliable data critical for advancing research and development efforts.

References

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. LPD Lab Services. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0032520). PhytoBank. [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. UWI Chemistry. [Link]

-

ResearchGate. (n.d.). Raman spectra of picolinic acid at the indicated pH values. ResearchGate. [Link]

-

Royal Society of Chemistry. (2011). Supporting Information for "Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells". RSC. [Link]

-

Oriental Journal of Chemistry. (n.d.). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002243). HMDB. [Link]

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

-

ACS Publications. (2018). NMR and XRD Study of Hydrogen Bonding in Picolinic Acid N-Oxide in Crystalline State and Solutions. The Journal of Physical Chemistry A. [Link]

-

University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

-

MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules. [Link]

-

ACG Publications. (2023). Records of Natural Products-SI. ACG Publications. [Link]

-

ResearchGate. (2006). Analysis of organic acids in wines by Fourier-transform infrared spectroscopy. ResearchGate. [Link]

-

PubMed. (2021). Spectroscopic characterization of dipicolinic acid and its photoproducts as thymine photosensitizers. National Center for Biotechnology Information. [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Beilstein Journals. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. RSC. [Link]

-

Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand.... RSC. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. chem.arizona.edu. [Link]

-

Amerigo Scientific. (n.d.). 5-Bromo-3-methoxypicolinic acid. Amerigo Scientific. [Link]

-

Alchem Pharmtech. (n.d.). CAS 1060805-13-1 | 6-bromo-4-methoxypicolinic acid. Alchem Pharmtech. [Link]

-

ResearchGate. (n.d.). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. [Link]

-

Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research. [Link]

-

Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones.... International Journal of Materials and Chemistry. [Link]

-

Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]

-

Bentham Science. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Current Analytical Chemistry. [Link]

- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.

-

National Institutes of Health. (2018). 4-Methoxypicolinic Acid N-Oxide: One of the Shortest Hydrogen Bonds Known.... NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. irl.umsl.edu [irl.umsl.edu]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 8. eng.uc.edu [eng.uc.edu]

- 9. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

reactivity and stability of 5-Bromo-4-methoxypicolinic acid

An In-Depth Technical Guide to the Reactivity and Stability of 5-Bromo-4-methoxypicolinic Acid

Executive Summary

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, a bromo substituent, and a methoxy group on an electron-deficient pyridine core, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of the compound's chemical reactivity, exploring its utility in key synthetic transformations such as palladium-catalyzed cross-coupling and reactions involving the carboxylic acid moiety. Furthermore, it details the compound's stability profile, potential degradation pathways, and best practices for its handling and storage, offering a critical resource for researchers engaged in drug discovery and synthetic chemistry.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is fundamentally governed by the interplay of its substituents and the inherent electronic nature of the pyridine ring.

-

Pyridine Ring: The nitrogen atom is electron-withdrawing, rendering the ring electron-deficient compared to benzene. This disfavors electrophilic aromatic substitution but activates the ring for nucleophilic aromatic substitution, particularly at the C2 and C4 positions.[1][2]

-

Carboxylic Acid (C2): As an electron-withdrawing group, it further deactivates the ring towards electrophilic attack. Its proximity to the ring nitrogen influences its acidity and reactivity. Picolinic acids are known to undergo thermal decarboxylation.[3]

-

Methoxy Group (C4): This group exerts a dual electronic effect: a strong electron-donating effect through resonance (+M) and a moderate electron-withdrawing effect through induction (-I). The resonance effect increases electron density at the ortho (C3, C5) and para (C6) positions, influencing regioselectivity in certain reactions.[1][4]

-

Bromo Group (C5): The bromine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions, serving as the primary handle for molecular elaboration.[5][6] It is deactivating due to its inductive effect but directs ortho- and para- in electrophilic substitutions.

These features combine to create a molecule with distinct reactive sites that can be addressed with high selectivity.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 1142191-66-9 (for 5-Bromo-3-methoxypicolinic acid) | [7] |

| Molecular Formula | C₇H₆BrNO₃ | [8][9] |

| Molecular Weight | 232.03 g/mol | [8][9] |

| Appearance | Solid | [7] |

| Melting Point | 112-115 °C (for the methyl ester) | |

| Storage | Store in a cool, dry, well-ventilated place | [10][11] |

Note: Data for the exact this compound isomer is limited; related isomers and derivatives are used for reference.

Chemical Reactivity and Synthetic Utility

The strategic arrangement of functional groups allows for a range of selective transformations, making this compound a valuable synthetic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C5 position is the most synthetically versatile site, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a preeminent example.

Causality of Experimental Choices: The Suzuki-Miyaura reaction is favored for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[12] The catalytic cycle involves a Pd(0) species. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) stabilize the palladium center and promote the oxidative addition and reductive elimination steps.[13] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[12]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol describes a general procedure for coupling this compound with an arylboronic acid.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[5][6]

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like XPhos (2-4 mol%).[5][13]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water (e.g., 4:1 ratio).[6][14]

-

Reaction Execution: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While the C-Br bond can participate in SNAr, the pyridine ring is most activated for this reaction at the C2 and C4 positions (ortho and para to the nitrogen).[2][15] Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[2][15] Since the leaving group is at C5, SNAr is less favorable and typically requires forcing conditions or strong nucleophiles, as the charge cannot be delocalized onto the ring nitrogen.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactions of the Carboxylic Acid Moiety

The picolinic acid functional group undergoes standard carboxylic acid transformations.

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., H₂SO₄) or using coupling agents will yield the corresponding ester.

-

Amide Coupling: This is a crucial reaction in drug development. Standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (hydroxybenzotriazole) or HATU effectively mediate the formation of amide bonds with primary or secondary amines.

The electronic properties of the substituted pyridine ring can influence the rate of reactions at the carboxyl group.[16]

Stability and Degradation Profile

Understanding the stability of this compound is critical for its effective use and storage.

Thermal Stability and Decarboxylation

Picolinic acids are known to be susceptible to thermal decarboxylation, where they lose CO₂ upon heating.[17] The reaction proceeds through a zwitterionic intermediate, leading to the formation of a 2-pyridyl carbanion or ylide, which is then protonated.[3]

Caption: Potential decarboxylation pathway for picolinic acids upon heating.

Chemical Compatibility

To ensure the integrity of the compound, exposure to certain classes of reagents should be avoided.

| Incompatible Material | Potential Consequence | Rationale |

| Strong Oxidizing Agents | Degradation of the pyridine ring and/or methoxy group. | The aromatic system and ether linkage can be susceptible to oxidation.[10][18] |

| Strong Bases | Deprotonation and potential side reactions. | Can promote unwanted nucleophilic substitution or degradation.[11][17] |

| Strong Acids | Potential hydrolysis of the methoxy group. | The ether linkage can be cleaved under harsh acidic conditions.[11][17] |

| UV Light | Photodegradation. | Aromatic heterocyclic compounds can be light-sensitive.[17] |

Recommended Storage and Handling

Proper storage and handling are essential to maintain the purity and stability of this compound.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials.[10][11][19] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon) is recommended.[17]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10][20] Avoid contact with skin, eyes, and clothing.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[10][11]

-

Spill Management: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[18] Dispose of waste in a suitable, labeled container according to local regulations.[18][19]

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its reactivity is dominated by the versatile C-Br bond, which serves as an effective handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl systems. The carboxylic acid moiety provides a direct route for amide bond formation, a critical transformation in the synthesis of bioactive molecules. While the compound is generally stable, its sensitivity to heat (decarboxylation) and incompatibility with strong oxidizing and acidic/basic reagents must be considered. By leveraging a comprehensive understanding of its reactivity and stability, researchers can effectively utilize this compound to advance programs in drug discovery and materials science.

References

- Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC - NIH. (2011-12-27).

- Aromatic heterocycles 1: structures and reactions.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018-10-17).

- Methyl 5-bromo-4-methoxypicolinate | CAS#:1256789-95-3 | Chemsrc. (2025-08-27).

- Essential Safety and Operational Guidance for Handling Picolinic Acid-d4 - Benchchem.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - ECHEMI.

- Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis - Journal of the Chemical Society B - RSC Publishing.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-08).

- 2 - SAFETY DATA SHEET.

- Chemical Safety Data Sheet MSDS / SDS - PICOLINIC ACID SODIUM SALT - ChemicalBook. (2024-12-21).

- 2-Picolinic acid - Santa Cruz Biotechnology.

- 5-Bromo-6-methoxypicolinic acid | AA Blocks.

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem.

- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry.

- Methyl 5-bromo-4-methoxypicolinate | 1256789-95-3 - Sigma-Aldrich.

- 5-Bromo-3-methoxypicolinic acid - Amerigo Scientific.

- Suzuki Coupling - Organic Chemistry Portal.

- Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid - Benchchem.

- Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing.

- (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides - ResearchGate.

- Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-5-methoxypyridine - Benchchem.

- 5-Bromo-3-methoxypicolinic acid AldrichCPR 1142191-66-9 - Sigma-Aldrich.

Sources

- 1. gcwgandhinagar.com [gcwgandhinagar.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-ブロモ-3-メトキシピコリン酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 5-Bromo-3-methoxypicolinic acid - Amerigo Scientific [amerigoscientific.com]

- 9. aablocks.com [aablocks.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 15. echemi.com [echemi.com]

- 16. Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. chemicalbook.com [chemicalbook.com]

Unlocking the Therapeutic Potential of 5-Bromo-4-methoxypicolinic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives represent a promising scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] This technical guide delves into the untapped potential of a novel derivative, 5-Bromo-4-methoxypicolinic acid. While direct biological data for this compound is not yet available, its structural features—a pyridine carboxylic acid core functionalized with a bromine atom and a methoxy group—suggest a strong likelihood of significant bioactivity. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to explore its therapeutic promise. We will dissect the molecule's physicochemical properties, propose key biological activities for investigation based on structure-activity relationships of analogous compounds, and provide detailed, field-proven experimental protocols for a robust screening cascade.

Introduction: The Picolinic Acid Scaffold - A Privileged Structure in Drug Discovery

Picolinic acid and its derivatives have long been recognized for their diverse biological activities, including antiviral, anticonvulsant, and plant growth regulatory effects.[2][3] The pyridine carboxylic acid moiety is a key structural feature in numerous approved drugs, highlighting its importance as a versatile scaffold in medicinal chemistry.[4] The introduction of various substituents onto the picolinic acid ring has been shown to modulate and enhance these activities, offering a rich landscape for the development of novel therapeutic agents with improved potency and reduced toxicity.[1]

This compound is an intriguing, yet uncharacterized, member of this family. The presence of a bromine atom, a common substituent in bioactive compounds, can enhance membrane permeability and introduce specific electronic effects.[5][6] The methoxy group can influence the molecule's metabolic stability and hydrogen bonding capabilities. This guide outlines a systematic approach to unlock the therapeutic potential of this novel compound.

Physicochemical Properties and In Silico ADMET Profile

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic behavior. While experimental data for this compound is limited, we can infer its properties from its constituent parts and data available for similar structures.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | Predicted Value for this compound | Methyl 5-bromo-4-methoxypicolinate[7] | 6-Bromo-4-methoxypicolinic acid[8] |

| Molecular Formula | C₇H₆BrNO₃ | C₈H₈BrNO₃ | C₇H₆BrNO₃ |

| Molecular Weight | 232.03 g/mol | 246.06 g/mol | 232.03 g/mol |

| LogP | ~1.5 - 2.0 | 1.55 | N/A |

| pKa (acidic) | ~3-4 | N/A | N/A |

| Hydrogen Bond Donors | 1 | 0 | 1 |

| Hydrogen Bond Acceptors | 4 | 4 | 4 |

| Rotatable Bonds | 2 | 3 | 2 |

| Polar Surface Area | ~60 Ų | 48.42 Ų | ~60 Ų |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction:

A preliminary in silico ADMET assessment is crucial for early-stage drug discovery, helping to identify potential liabilities and guide further development.[9][10]

Caption: Predicted ADMET profile for this compound.

Hypothesized Biological Activities and Proposed Investigational Plan

Based on the known activities of structurally related picolinic acid derivatives, we propose the investigation of this compound for three primary biological activities: anticancer, antimicrobial, and enzyme inhibition.

Anticancer Potential

Rationale: Picolinic acid itself has demonstrated antitumor activity.[11] Furthermore, various derivatives have shown significant anticancer properties, with some acting as kinase inhibitors.[12][13] The structural motifs within this compound are present in other known anticancer agents.

Experimental Workflow:

Caption: Proposed workflow for investigating anticancer activity.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.[1][3][4][14]

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to ~80% confluency.

-

Trypsinize and resuspend cells in fresh culture medium.

-

Seed 5,000-10,000 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the culture medium in the wells with medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Antimicrobial Activity

Rationale: Halogenated pyridine and pyrimidine derivatives are known to possess significant antimicrobial properties.[15][16][17][18][19] The bromo-substituent, in particular, has been shown to enhance the antibacterial and antifungal activity of various heterocyclic compounds.[5][6]

Experimental Workflow:

Caption: Proposed workflow for investigating antimicrobial activity.

Detailed Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][20][21][22][23]

-

Preparation of Inoculum:

-

Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in appropriate broth media.

-

Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the appropriate broth medium. The concentration range should be broad enough to encompass the expected MIC.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Enzyme Inhibition Potential

Rationale: Picolinamide-based compounds are known to be effective kinase inhibitors.[24] The pyridine nitrogen and the carboxylate group can form key interactions within the ATP-binding pocket of various kinases. The bromo and methoxy substituents can further modulate this interaction and confer selectivity.

Experimental Workflow:

Sources

- 1. clyte.tech [clyte.tech]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photoswitchable Inhibitors to Optically Control Specific Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 8. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. researchgate.net [researchgate.net]

- 11. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus [mdpi.com]

- 14. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria [mdpi.com]

- 18. Broth Microdilution | MI [microbiology.mlsascp.com]

- 19. protocols.io [protocols.io]

- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. rr-asia.woah.org [rr-asia.woah.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

The Strategic deployment of 5-Bromo-4-methoxypicolinic Acid Analogs in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals